5-Methylhexan-1-amine hydrochloride
Overview
Description
5-Methylhexan-1-amine hydrochloride is an organic compound with the molecular formula C7H17N·HCl. It is a derivative of hexanamine, characterized by the presence of a methyl group at the fifth carbon and a hydrochloride salt form. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Scientific Research Applications
5-Methylhexan-1-amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its role as a neurotransmitter analog.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of nasal congestion and as a stimulant.
Industry: Utilized in the production of pharmaceuticals and as a reagent in chemical manufacturing
Safety and Hazards
The safety information for 5-Methylhexan-1-amine hydrochloride indicates that it is a flammable liquid and vapor and can be harmful if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and keeping away from heat/sparks/open flames/hot surfaces .
Mechanism of Action
Target of Action
5-Methylhexan-1-amine hydrochloride, also known as Methylhexanamine, primarily targets the cardiovascular and respiratory systems . It acts as a vasoconstrictor, causing the constriction of blood vessels, which has effects on the heart and lungs . It also inhibits peristalsis in the intestines and has diuretic effects .
Mode of Action
This compound interacts with its targets by constricting blood vessels, thereby affecting the heart, lungs, and reproductive organs . It also causes bronchodilation, which is the dilation of the bronchi and bronchioles, decreasing resistance in the respiratory airway and increasing airflow to the lungs .
Biochemical Pathways
It is known that it acts as an indirect sympathomimetic drug . Sympathomimetic drugs mimic the effects of molecules that are naturally present in the body and are involved in the sympathetic nervous system’s response to stress or emergencies.
Pharmacokinetics
It is known that it has an elimination half-life of approximately 85 hours .
Result of Action
The molecular and cellular effects of this compound’s action include vasoconstriction, bronchodilation, inhibition of intestinal peristalsis, and diuretic effects . These effects can lead to increased heart rate, increased airflow to the lungs, slowed digestion, and increased urine production.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in water can affect its absorption and distribution in the body . Furthermore, its stability can be affected by factors such as temperature and pH .
Biochemical Analysis
Biochemical Properties
5-Methylhexan-1-amine hydrochloride plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with enzymes such as amine oxidases, which are involved in the deamination of amine-containing molecules . This interaction leads to the formation of aminoaldehydes and hydrogen peroxide, which are crucial for various metabolic processes. Additionally, this compound can bind to specific proteins, altering their conformation and activity, thereby influencing cellular functions.
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and concentration used. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate certain signaling pathways that lead to changes in gene expression, promoting or inhibiting the production of specific proteins . This compound also affects cellular metabolism by modulating the activity of metabolic enzymes, leading to alterations in energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the target enzyme. For example, it inhibits the activity of certain amine oxidases by binding to their active sites, preventing the deamination of substrates . This inhibition can lead to an accumulation of amine substrates, affecting various metabolic pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under normal storage conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including changes in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on physiological functions, while higher doses can lead to significant changes in behavior and metabolism . Toxic or adverse effects have been observed at high doses, including alterations in heart rate, blood pressure, and overall metabolic rate. These threshold effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to amine metabolism. It interacts with enzymes such as cytochrome P450, which catalyze the oxidation of amine substrates . This interaction leads to the formation of various metabolites, which can further participate in other metabolic reactions. The compound’s influence on metabolic flux and metabolite levels can have significant implications for cellular function and overall metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation . The distribution of this compound within tissues can affect its activity and function, influencing various physiological processes.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is often directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the peroxisomes, where it participates in the catabolism of polyamines. This localization is essential for the compound’s role in metabolic pathways and its overall impact on cellular function.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylhexan-1-amine hydrochloride typically involves the alkylation of hexanamine with a methylating agent. One common method is the reaction of 5-methylhexan-1-ol with ammonia in the presence of a dehydrating agent to form the amine, followed by treatment with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound often employs large-scale alkylation processes. The reaction conditions are optimized to ensure high yield and purity, involving controlled temperature and pressure settings. The final product is purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions: 5-Methylhexan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: It participates in nucleophilic substitution reactions, forming amides or other derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides are employed under basic conditions.
Major Products Formed:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of amides or sulfonamides.
Comparison with Similar Compounds
Methylhexanamine: Another aliphatic amine with similar stimulant properties.
Tuaminoheptane: Used as a nasal decongestant.
Isometheptene: Employed in the treatment of migraines.
Propylhexedrine: Used as a nasal decongestant and stimulant.
Uniqueness: 5-Methylhexan-1-amine hydrochloride is unique due to its specific molecular structure, which imparts distinct pharmacological properties. Its methyl group at the fifth carbon differentiates it from other hexanamine derivatives, influencing its interaction with biological targets and its overall efficacy .
Properties
IUPAC Name |
5-methylhexan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N.ClH/c1-7(2)5-3-4-6-8;/h7H,3-6,8H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPIWTHYWYHOWBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1333628-05-9 | |
Record name | 5-methylhexan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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